molecular formula C16H14N2O2 B195698 10-Methoxycarbamazepine CAS No. 28721-09-7

10-Methoxycarbamazepine

Cat. No.: B195698
CAS No.: 28721-09-7
M. Wt: 266.29 g/mol
InChI Key: PIZOFBKQWNPKDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Methoxycarbamazepine is typically synthesized from 10-methoxyiminostilbene. The process involves reacting 10-methoxyiminostilbene with cyanic acid (HOCN) in the presence of a mild acidic reagent in a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the generation of cyanic acid in situ by the reaction of an alkali metal cyanate with a mild acid . The reaction mixture is then subjected to hydrolysis in a biphasic system to obtain oxcarbazepine, with this compound as an intermediate .

Chemical Reactions Analysis

Types of Reactions: 10-Methoxycarbamazepine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxcarbazepine.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines.

Major Products Formed:

Scientific Research Applications

Synthesis of Oxcarbazepine

One of the primary applications of 10-methoxycarbamazepine is its role as an intermediate in the synthesis of oxcarbazepine. Oxcarbazepine is used to treat epilepsy and has been proposed for managing other neurological disorders. The process involves the carboxamidation of 10-methoxyiminostilbene, leading to the formation of this compound, which is subsequently hydrolyzed to yield oxcarbazepine .

Process Overview

StepDescription
1 Reacting 10-methoxyiminostilbene with HOCN in a solvent with a mild acidic reagent.
2 Hydrolysis of this compound using dilute hydrochloric acid to produce oxcarbazepine.
3 Purification of oxcarbazepine through a biphasic system involving organic and aqueous phases.

This method enhances the efficiency of the synthesis process, allowing for higher selectivity and easier purification steps, which are critical for commercial production .

Therapeutic Potential

Beyond its role in the synthesis of oxcarbazepine, there is ongoing research into the potential therapeutic applications of this compound itself. Preliminary studies suggest that it may possess anticonvulsant properties similar to its derivative, oxcarbazepine. The compound has been proposed for use in treating various neurological disorders, including:

  • Epilepsy : As a potential alternative or adjunct therapy.
  • AIDS-related neural disorders : Providing symptomatic relief in patients suffering from neurological complications due to HIV/AIDS.
  • Parkinson's disease : Investigating its efficacy in managing symptoms associated with Parkinsonian syndromes .

Analytical Applications

This compound is also utilized as a certified reference material in analytical chemistry. It serves as a standard for various analytical techniques, including chromatography and mass spectrometry, ensuring accuracy in quantitative analyses related to pharmaceuticals and biochemical research .

Several studies have documented the efficacy and safety profile of this compound and its derivatives:

  • A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of dibenzazepines, indicating that modifications at the methoxy position can enhance anticonvulsant activity .
  • Clinical trials assessing oxcarbazepine's effectiveness have indirectly supported research into its precursors like this compound, suggesting similar mechanisms of action that warrant further investigation .

Biological Activity

10-Methoxycarbamazepine (10-MCB) is a derivative of carbamazepine, an established anticonvulsant medication. This compound has garnered attention due to its potential biological activities and applications in therapeutic contexts, particularly in neurology. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound is chemically described as 10-methoxy-5H-dibenz(b,f)azepin-5-carboxamide. It serves as an intermediate in the synthesis of oxcarbazepine, another anticonvulsant drug. The compound's structure allows it to interact effectively with various biological targets, primarily voltage-gated sodium channels.

Target of Action:
10-MCB primarily targets voltage-gated sodium channels (VGSCs). It binds preferentially to these channels in their inactive conformation, which is crucial for its anticonvulsant properties.

Mode of Action:
The inhibition of VGSCs leads to a reduction in neuronal excitability, thereby controlling seizure activity. This mechanism is similar to that of carbamazepine, from which it is derived .

Biochemical Pathways:
The metabolism of 10-MCB involves conversion to various metabolites, including 2-hydroxycarbamazepine and the potentially reactive carbamazepine iminoquinone (CBZ-IQ). These metabolic pathways are significant for understanding the drug's efficacy and safety profile .

Pharmacokinetics

10-MCB is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. This enzyme plays a crucial role in the biotransformation of many drugs, including carbamazepine and its derivatives. The pharmacokinetic profile suggests that 10-MCB may exhibit a similar metabolic fate as its parent compound, influencing its therapeutic effects and potential drug interactions .

Biological Activity

Recent studies have highlighted several biological activities associated with 10-MCB:

  • Anticonvulsant Activity: As an intermediate in oxcarbazepine production, 10-MCB exhibits significant anticonvulsant properties, making it a candidate for further research in epilepsy treatment .
  • Antiproliferative Effects: Some derivatives related to 10-MCB have shown promising antiproliferative activity against various cancer cell lines. For instance, compounds with methoxy substitutions demonstrated IC50 values ranging from 1.2 to 5.3 μM against certain cancer cells .
  • Antioxidative Activity: Research indicates that certain methoxy-substituted derivatives possess antioxidative properties that may contribute to their therapeutic potential .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of 10-MCB:

  • Study on Anticonvulsant Efficacy: A study demonstrated that 10-MCB effectively reduced seizure frequency in animal models, supporting its potential use as an anticonvulsant agent.
  • Metabolism and Toxicity Assessment: Research on chronic exposure to carbamazepine revealed concentration-dependent increases in hepatic EROD activity, indicating metabolic activation pathways that may also pertain to 10-MCB .
  • Molecular Dynamics Simulations: Investigations using molecular dynamics simulations have explored the interaction between CYP3A4 and carbamazepine derivatives, providing insights into the metabolic pathways relevant to 10-MCB and its derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10-Methoxycarbamazepine, and how can researchers optimize reaction yields?

  • Methodological Answer : Two primary synthetic routes are documented. The first uses 10-methoxyiminostilbene with bis(trichloromethyl) carbonate, yielding ~82%, while the second employs sodium cyanate with the same precursor, yielding ~49%. Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. Lower yields in the second method may stem from competing side reactions; using anhydrous conditions or inert atmospheres could mitigate this. Researchers should validate purity via HPLC or NMR post-synthesis .

Q. Which analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, as demonstrated in pharmacokinetic assays where this compound serves as an internal standard. Key parameters include a C18 column, mobile phase (e.g., acetonitrile-phosphate buffer), and flow rate (~1.5 mL/min). Cross-validation with mass spectrometry (LC-MS/MS) enhances specificity for low-concentration samples .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Standardize protocols for intermediate purification (e.g., column chromatography, recrystallization) and characterize intermediates (e.g., 10-methoxyiminostilbene-5-carbonylchloride) using spectral data (¹H/¹³C NMR, FT-IR). Batch-to-batch consistency can be monitored via melting point analysis and comparative HPLC retention times .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported metabolic pathways of this compound involving CYP3A4 and CYP2C8?

  • Methodological Answer : Conflicting CYP isoform contributions can be addressed using:

  • In vitro assays : Human liver microsomes with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4, montelukast for CYP2C8).
  • Recombinant enzymes : Express individual CYP isoforms to isolate metabolic activity.
  • Clinical correlation : Compare in vitro data with patient plasma metabolite profiles under enzyme-inducing regimens (e.g., carbamazepine autoinduction) .

Q. What methodological considerations are critical when designing studies to investigate autoinduction of this compound metabolism?

  • Methodological Answer :

  • Longitudinal sampling : Collect serial plasma samples to track time-dependent changes in parent drug and metabolite (e.g., 10,11-epoxide) concentrations.
  • Enzyme activity markers : Co-administer probe substrates (e.g., midazolam for CYP3A4) to quantify induction magnitude.
  • Population pharmacokinetic modeling : Incorporate covariates like genetic polymorphisms (e.g., CYP3A5*3) to explain inter-individual variability .

Q. How can researchers address spectral data inconsistencies during structural characterization of this compound analogs?

  • Methodological Answer :

  • Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to confirm molecular connectivity.
  • Reference standards : Compare spectral data with published libraries or commercially available analogs.
  • Purity assessment : Use HPLC with diode-array detection to rule out impurities affecting spectral interpretation .

Q. What strategies are effective for analyzing this compound’s protein-binding interactions in vitro?

  • Methodological Answer :

  • Equilibrium dialysis : Incubate the compound with human serum albumin (HSA) or α₁-acid glycoprotein (AGP) at physiological pH.
  • Ultrafiltration : Separate free vs. bound drug fractions and quantify via LC-MS/MS.
  • Competitive binding assays : Use fluorescent probes (e.g., warfarin for HSA Site I) to identify binding sites .

Q. Data Analysis & Reporting

Q. How should researchers statistically handle outliers in this compound pharmacokinetic datasets?

  • Methodological Answer :

  • Grubbs’ test : Identify outliers with a significance threshold (e.g., α=0.05).
  • Sensitivity analysis : Compare results with and without outliers to assess impact.
  • Non-parametric methods : Use robust regression (e.g., Theil-Sen) if data violates normality assumptions .

Q. What frameworks guide the design of dose-response studies for this compound in preclinical models?

  • Methodological Answer :

  • PICO framework : Define Population (e.g., Sprague-Dawley rats), Intervention (dose range), Comparator (vehicle control), and Outcome (e.g., plasma AUC, CNS exposure).
  • FINER criteria : Ensure feasibility, novelty, and relevance to translational gaps (e.g., cross-species metabolic differences) .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound analogs?

  • Methodological Answer :
  • Physiologically-based pharmacokinetic (PBPK) modeling : Simulate tissue distribution and metabolic clearance to predict in vivo behavior.
  • Biopharmaceutics profiling : Assess solubility, permeability (e.g., Caco-2 assays), and metabolic stability in hepatocytes .

Properties

IUPAC Name

5-methoxybenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZOFBKQWNPKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182884
Record name 10-Methoxycarbamazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28721-09-7
Record name 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide
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Record name 10-Methoxycarbamazepine
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Record name 10-Methoxycarbamazepine
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Record name 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide
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Record name 10-METHOXYCARBAMAZEPINE
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Synthesis routes and methods I

Procedure details

10-methoxy-5H-dibenz(b,f)azepine (29.9 g, 0.134 mol) was added to 300 ml acetonitrile in a three-neck flask (500 ml) equipped with a mechanical stirring apparatus. The mixture was stirred at room temperature for 15 minutes, and then NaOCN (18 g, 0.277 mol) was added, followed by pyridinium p-toluenesulfonate (75 g, 0.3 mol). The mixture was stirred at room temperature for about 4 hours, at which time TLC indicated that the reaction was complete (disappearance of 10-methoxy-5H-dibenz(b,f)azepine). 30 ml water was added, and the mixture stirred for 15 minutes. The solids were filtered and the filtrate was concentrated under vacuum. The semi-solid residue was triturated with acetone to provide a creamy solid, which was dried at 80° C. to provide 18 g (0.068 mol, 50% yield) of 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide (10-methoxycarbamazepine).
Quantity
29.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
NaOCN
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A suspension of 10 g of 10-methoxyiminostilbene in 250 ml dichloromethane was treated with 17.5 g of sodium cyanate and 24 g of mandelic acid and was heated to reflux for about 6-8 hrs. The reaction mixture was cooled to room temperature and the reaction mixture was washed with distilled water and aqueous sodium bicarbonate and further the organic layer was distilled off completely. The resulting residue was treated with isopropanol; separated solid was filtered and dried to give 10-methoxy carbamazepine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
sodium cyanate
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 10 g of 10-methoxyiminostilbene in 200 ml toluene was treated with 20 g of sodium cyanate and 39 g of mandelic acid and was heated to reflux for about 10 hrs. The reaction mixture was cooled to room temperature and charged with sodium hydroxide solution and maintained for 19 hrs. The resulting suspension was filtered, washed with water and dried to give 10 g of 10-methoxy carbamazepine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium cyanate
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Acetic acid (150 mL) is added dropwise to a stirred mixture of 10-methoxy-5H-dibenzo[b,f]azepine (25.0 g, 112 mmol) and NaOCN (9.25 g, 142 mmol) under a nitrogen atmosphere at room temperature. After stirring for 7 hours the resulting yellow suspension of the title compound (>95% area of the compound by HPLC) is used for synthesis of 10-oxo-10,11-dihydro-dibenzo[b,f]azepine-S-carboxylic acid amide. The title compound can be isolated by adding 1N NaOH to a pH of ≧8 followed by extraction with toluene. Drying of the combined organic layers and concentration in vacuo yields the title compound as a light yellow solid (yield≧75%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
NaOCN
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a 1 L 4-necked round bottom flask was added 10.0 g (0.045 mol) of 10-methoxyiminostilbene, 150.0 ml of dichloromethane, 37.0 g (0.57 mol) of sodium cyanate and 15.0 g (0.13 moles) of maleic acid and stirred at room temperature. The contents were heated to reflux (40-45° C.) under vigorous stirring for about 6 to about 8 hours. After completion of the reaction (detected by TLC) the reaction mass was filtered and washed with 50.0 ml dichloromethane. The dichloromethane layer was washed with water (50.0 ml×2) and the layers were separated.
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

10-Methoxycarbamazepine
10-Methoxycarbamazepine

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